molecular formula C18H16ClOSn B14273049 4-Chlorophenyl)diphenyltin hydrate CAS No. 136266-26-7

4-Chlorophenyl)diphenyltin hydrate

Cat. No.: B14273049
CAS No.: 136266-26-7
M. Wt: 402.5 g/mol
InChI Key: YMVGKWPEHQVCHK-UHFFFAOYSA-N
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Description

4-Chlorophenyl)diphenyltin hydrate: is an organotin compound that contains a tin atom bonded to a 4-chlorophenyl group and two phenyl groups, with water molecules associated in its structure. Organotin compounds are known for their diverse applications in industrial and agricultural settings, often used as stabilizers, catalysts, and biocides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl)diphenyltin hydrate typically involves the reaction of 4-chlorophenylmagnesium bromide with diphenyltin dichloride in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl)diphenyltin hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.

    Reduction: Reduction reactions can convert the tin center to lower oxidation states.

    Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products Formed:

    Oxidation: Tin oxides and organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Chlorophenyl)diphenyltin hydrate is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and polymerization processes.

Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. They are also investigated for their effects on enzyme activity and cellular processes.

Medicine: While organotin compounds have shown potential in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop derivatives with reduced toxicity for potential therapeutic applications.

Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It also serves as a biocide in agricultural settings to control fungal and bacterial growth.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl)diphenyltin hydrate involves the interaction of the tin center with biological molecules. The tin atom can coordinate with sulfur and oxygen atoms in enzymes and proteins, disrupting their normal function. This interaction can inhibit enzyme activity, leading to antimicrobial effects. The compound’s ability to disrupt cellular processes makes it effective as a biocide.

Comparison with Similar Compounds

    Triphenyltin hydroxide: Another organotin compound with similar applications but different substituents.

    Dibutyltin dichloride: Used as a catalyst and stabilizer, with different alkyl groups attached to the tin atom.

    Tributyltin oxide: Known for its use as a biocide, particularly in marine antifouling paints.

Uniqueness: 4-Chlorophenyl)diphenyltin hydrate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological molecules, making it distinct from other organotin compounds.

Properties

CAS No.

136266-26-7

Molecular Formula

C18H16ClOSn

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C6H4Cl.2C6H5.H2O.Sn/c7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;/h2-5H;2*1-5H;1H2;

InChI Key

YMVGKWPEHQVCHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O

Origin of Product

United States

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